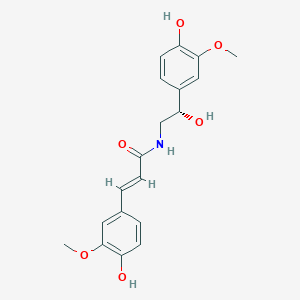

S-(-)-N-trans-Feruloyl normetanephrine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C19H21NO6 |

|---|---|

分子量 |

359.4 g/mol |

IUPAC 名称 |

(E)-N-[(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C19H21NO6/c1-25-17-9-12(3-6-14(17)21)4-8-19(24)20-11-16(23)13-5-7-15(22)18(10-13)26-2/h3-10,16,21-23H,11H2,1-2H3,(H,20,24)/b8-4+/t16-/m1/s1 |

InChI 键 |

UTMBJMONAMBFJU-KZJSRBBCSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC(=C(C=C2)O)OC)O)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC(=C(C=C2)O)OC)O)O |

产品来源 |

United States |

Foundational & Exploratory

S-(-)-N-trans-Feruloyl Normetanephrine: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring alkaloid that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed isolation protocols derived from scientific literature, and an exploration of its known biological effects, with a focus on its weak anti-acetylcholinesterase activity and potential neuroprotective mechanisms. Quantitative data from the primary literature is presented in a structured format, and key experimental workflows and potential signaling pathways are visualized to facilitate understanding and further research.

Natural Source

The primary documented natural source of S-(-)-N-trans-Feruloyl normetanephrine is the aerial parts of Bassia indica Wight, a xero-halophyte plant belonging to the Amaranthaceae family.[1] This plant is native to India and has been investigated for its rich phytochemical composition, which includes various lignanamides, alkaloids, and flavonoids.

Isolation from Bassia indica

The isolation of this compound from Bassia indica was reported as part of a broader phytochemical analysis of the plant's aerial parts. The following experimental protocol is based on the work of Othman A, et al. (2022).[1]

General Experimental Procedures

| Parameter | Specification |

| Plant Material | Aerial parts of Bassia indica Wight |

| Extraction Solvent | 80% aqueous Methanol (B129727) (MeOH) |

| Chromatography | Column Chromatography (CC) |

| Stationary Phase | Silica (B1680970) gel |

| Mobile Phase | Gradient of n-hexane and Ethyl Acetate (B1210297) (EtOAc) |

| Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |

Detailed Isolation Protocol

The air-dried and powdered aerial parts of Bassia indica are subjected to extraction with 80% aqueous methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure. The concentrated extract is subsequently fractionated using column chromatography over silica gel. A gradient elution system of n-hexane and ethyl acetate is employed to separate the components based on polarity. Fractions containing the target compound, as identified by thin-layer chromatography (TLC) and other analytical methods, are pooled and further purified. The final purification of this compound is achieved using preparative HPLC to yield the pure compound.

Quantitative Data

The following table summarizes the quantitative data related to the isolation of this compound and other compounds from Bassia indica as reported by Othman et al. (2022).

| Compound | Amount Isolated (mg) from 1.5 kg of dried plant material |

| Syringaresinol | 15.2 |

| N-trans-feruloyl-3-methoxytyramine | 8.5 |

| N-trans-feruloyltyramine | 10.1 |

| This compound | 6.3 |

| S-(-)-N-trans-feruloyl octopamine | 7.8 |

| R-(+)-N-trans-feruloyl octopamine | 4.2 |

| Bassiamide A | 5.7 |

Biological Activity and Potential Signaling Pathways

Anti-Acetylcholinesterase Activity

This compound has been reported to exhibit weak inhibitory activity against acetylcholinesterase (AChE).[1] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme can lead to an increase in acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease. The exact mechanism of inhibition by this compound has not been elucidated, but it is likely attributed to the feruloyl moiety, as other ferulic acid derivatives have shown similar activity.

Potential Neuroprotective Effects and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the neuroprotective effects of its parent compound, ferulic acid, and related amides have been investigated. These studies suggest potential involvement in the following pathways:

-

TLR4/MyD88 Signaling Pathway: Ferulic acid has been shown to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway. This pathway is involved in neuroinflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.

-

Nrf2/ARE Signaling Pathway: Ferulic acid and its derivatives are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of various antioxidant and detoxification enzymes.

Given the structural similarity, it is plausible that this compound may also exert neuroprotective effects through modulation of these pathways.

Visualizations

Experimental Workflow for Isolation

Caption: General experimental workflow for the isolation of this compound.

Potential Neuroprotective Signaling Pathways

Caption: Postulated involvement in neuroprotective signaling pathways based on related compounds.

Conclusion

This compound is a natural product isolated from Bassia indica with demonstrated weak anti-acetylcholinesterase activity. While its direct biological functions and mechanisms of action require further investigation, its structural relationship to other bioactive feruloyl amides suggests potential for neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The detailed isolation protocol and quantitative data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of this compound.

References

S-(-)-N-trans-Feruloyl Normetanephrine: A Technical Overview of its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, natural origin, and known biological activities. The document details available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Discovery and Natural Origin

S-(-)-N-trans-Feruloyl normetanephrine was first reported as a natural product isolated from the aerial parts of the xero-halophyte plant Bassia indica Wight. This discovery was part of a broader phytochemical investigation of the plant, which also led to the isolation of several other known lignanamides and a new alkaloid named Bassiamide A. The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), and by comparison with existing data for related compounds.

Generalized Isolation Workflow

The isolation of this compound from Bassia indica follows a general workflow for the extraction and purification of natural products from plant materials. While the specific details from the original study are not fully available, a representative process is outlined below.

Biological Activity: Anti-Acetylcholinesterase Potential

The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism of action for several drugs used to treat neurodegenerative diseases such as Alzheimer's disease.

Quantitative Data

The initial report on this compound described its anti-acetylcholinesterase activity as "weak". While a specific IC50 value for this compound is not publicly available, data for structurally related compounds provide a quantitative context for this observation.

| Compound | Target Enzyme | Activity | IC50 Value | Source |

| This compound | Acetylcholinesterase | Weak Inhibition | Not Reported | |

| N-trans-Feruloyldopamine | Acetylcholinesterase | Inhibition | 8.52 µM | N/A |

Experimental Protocols

General Protocol for the Synthesis of N-Feruloyl Amines

While a specific synthesis protocol for this compound is not detailed in the available literature, a general method for the synthesis of N-feruloyl amines can be proposed. This typically involves the coupling of ferulic acid with the desired amine, in this case, normetanephrine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The anti-acetylcholinesterase activity of this compound was evaluated using a modified Ellman's method. This colorimetric assay is a standard and widely used technique for measuring cholinesterase activity.

Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

In a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to initiate the reaction. A blank reaction should be prepared without the enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Add the ATCI solution to start the enzymatic reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

As an inhibitor of acetylcholinesterase, this compound is presumed to exert its effects through the modulation of the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, it enhances cholinergic neurotransmission at synapses where acetylcholine is the primary neurotransmitter.

<

The Biosynthesis of S-(-)-N-trans-Feruloyl Normetanephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring alkaloid amide with documented biological activities, including weak anti-acetylcholinesterase effects. This compound, isolated from plants such as Bassia indica, is structurally characterized by the conjugation of normetanephrine and ferulic acid. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of S-(-)-N-trans-Feruloyl normetanephrine, drawing upon established knowledge of catecholamine metabolism and the enzymatic formation of N-hydroxycinnamoyl amides in plants. The guide details the synthesis of its precursors—S-(-)-normetanephrine and trans-feruloyl-CoA—and culminates in a proposed enzymatic condensation reaction. Detailed experimental protocols for key enzymatic assays, quantitative data from related pathways, and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the convergence of two distinct metabolic pathways: the biosynthesis of the biogenic amine S-(-)-normetanephrine from L-tyrosine, and the formation of the activated phenolic acid, trans-feruloyl-CoA, from L-phenylalanine. The final step involves the condensation of these two precursors, catalyzed by a specific N-acyltransferase.

Biosynthesis of S-(-)-Normetanephrine

S-(-)-Normetanephrine is a direct metabolite of the neurotransmitter S-(-)-norepinephrine. The biosynthetic cascade begins with the amino acid L-tyrosine.

-

Tyrosine to L-DOPA: The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by tyrosine hydroxylase (TH) .

-

L-DOPA to Dopamine: L-DOPA undergoes decarboxylation to dopamine, a reaction mediated by aromatic L-amino acid decarboxylase (AADC) .

-

Dopamine to S-(-)-Norepinephrine: Dopamine is then hydroxylated to form S-(-)-norepinephrine by the enzyme dopamine β-hydroxylase (DBH) .

-

S-(-)-Norepinephrine to S-(-)-Normetanephrine: The final step in the formation of the normetanephrine precursor is the O-methylation of S-(-)-norepinephrine at the meta-position of the catechol ring. This reaction is catalyzed by catechol-O-methyltransferase (COMT) , yielding S-(-)-normetanephrine.

Biosynthesis of trans-Feruloyl-CoA

trans-Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites.

-

Phenylalanine to Cinnamic Acid: The pathway starts with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para-position to yield p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the attachment of coenzyme A, a reaction mediated by 4-coumarate-CoA ligase (4CL) .

-

p-Coumaroyl-CoA to Caffeoyl-CoA: p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl shikimate/quinate 3-hydroxylase (C3'H) .

-

Caffeoyl-CoA to Feruloyl-CoA: Finally, the meta-hydroxyl group of the catechol moiety in caffeoyl-CoA is methylated to produce trans-feruloyl-CoA. This reaction is catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT) .

Final Condensation Step

The terminal step in the biosynthesis of this compound is the formation of an amide bond between the amino group of S-(-)-normetanephrine and the carboxyl group of trans-ferulic acid, activated as trans-feruloyl-CoA. This reaction is putatively catalyzed by a member of the BAHD acyltransferase superfamily , specifically a hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl)transferase (THT) or a closely related enzyme. These enzymes are known to catalyze the transfer of hydroxycinnamoyl groups from their CoA esters to various biogenic amines, including tyramine and octopamine, which are structurally similar to normetanephrine.

Quantitative Data

While specific kinetic data for the enzymatic synthesis of this compound is not yet available, data from studies on homologous THT enzymes provide valuable insights into the substrate preferences and reaction kinetics.

Table 1: Kinetic Parameters of Homologous Hydroxycinnamoyl-CoA:Tyramine N-(hydroxycinnamoyl)transferases (THTs)

| Enzyme Source | Acyl Donor | Km (µM) | Acyl Acceptor | Km (µM) | Reference |

| Solanum tuberosum | Feruloyl-CoA | 36 | Tyramine | 22 | |

| p-Coumaroyl-CoA | 140 | Tyramine | 230 | ||

| Capsicum annuum | Feruloyl-CoA | - | Tyramine | - | |

| Octopamine | - | ||||

| Nicotiana tabacum | Feruloyl-CoA | < 2.5 | Tyramine | - | |

| Zea mays | Feruloyl-CoA | - | Tyramine | - |

Note: "-" indicates that the specific Km value was not reported in the cited literature, although the enzyme was shown to be active with the substrate.

Experimental Protocols

The following protocols are adapted from published methods for the purification and assay of THT enzymes and the synthesis of feruloyl-CoA. These can serve as a foundation for the characterization of the enzyme responsible for this compound biosynthesis.

Synthesis of trans-Feruloyl-CoA

Principle: Feruloyl-CoA can be synthesized from ferulic acid and coenzyme A in a reaction catalyzed by a 4-coumarate:CoA ligase (4CL) enzyme preparation.

Materials:

-

Ferulic acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

Potassium phosphate (B84403) buffer (pH 7.8)

-

Crude enzyme preparation containing 4CL activity (e.g., from wheat seedlings)

-

HPLC system for purification

Protocol:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.8), 2.5 mM MgCl2, 2.0 mM ATP, 0.4 mM Coenzyme A, and 0.5 mM ferulic acid.

-

Initiate the reaction by adding the crude 4CL enzyme preparation.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Monitor the formation of feruloyl-CoA by spectrophotometry at 345 nm.

-

Purify the synthesized feruloyl-CoA using reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) in a phosphoric acid solution.

Purification of a Putative N-Feruloyl Normetanephrine Transferase

Principle: A THT-like enzyme can be purified from a plant source known to produce this compound, such as Bassia indica, using a combination of chromatographic techniques.

Materials:

-

Plant tissue from Bassia indica

-

Extraction buffer (e.g., Tris-HCl with protease inhibitors)

-

Phenyl-Sepharose column

-

Anion-exchange chromatography column (e.g., Q-Sepharose)

-

Affinity chromatography column (e.g., Reactive Yellow 3-Agarose)

-

Elution buffers

Protocol:

-

Homogenize fresh or frozen plant tissue in cold extraction buffer.

-

Clarify the homogenate by centrifugation.

-

Perform a fractional ammonium sulfate precipitation of the supernatant.

-

Resuspend the protein pellet and apply it to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

-

Pool the active fractions and apply them to an anion-exchange column. Elute with an increasing salt gradient.

-

Apply the active fractions to an affinity column (e.g., Reactive Yellow 3-Agarose) and elute with a buffer containing the acyl donor substrate (feruloyl-CoA) or a high salt concentration.

-

Monitor enzyme activity at each step using the enzyme assay described below.

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Assay for N-Feruloyl Normetanephrine Transferase Activity

Principle: The activity of the transferase can be determined by measuring the formation of this compound from S-(-)-normetanephrine and trans-feruloyl-CoA. The product can be quantified by HPLC.

Materials:

-

Purified or partially purified enzyme preparation

-

S-(-)-Normetanephrine

-

trans-Feruloyl-CoA

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

-

HPLC system with a C18 column and a UV detector

Protocol:

-

Prepare a reaction mixture containing 100 mM potassium phosphate

In Vitro Profile of S-(-)-N-trans-Feruloyl normetanephrine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro studies conducted on S-(-)-N-trans-Feruloyl normetanephrine (B1208972), a natural product isolated from the aerial parts of Bassia indica Wight. The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132).

Quantitative Data Summary

The inhibitory effect of S-(-)-N-trans-Feruloyl normetanephrine on acetylcholinesterase activity has been quantified, revealing weak inhibition. The available data from in vitro assays is summarized in the table below.

| Compound | Target Enzyme | Test Concentration (µg/mL) | % Inhibition | Positive Control | % Inhibition of Control |

| This compound | Acetylcholinesterase (AChE) | 100 | 18.4 ± 0.8 | Tacrine | 95.2 ± 1.2 (at 1 µg/mL) |

Experimental Protocols

The following section details the methodology for the in vitro acetylcholinesterase inhibition assay used to evaluate this compound.

Acetylcholinesterase Inhibition Assay

Principle: This assay is based on the Ellman's method, a colorimetric assay that measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (EECoA)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Tacrine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.

-

Dissolve AChE in the Tris-HCl buffer to a desired concentration.

-

Prepare a solution of ATCI in the buffer.

-

Prepare a solution of DTNB in the buffer.

-

Prepare a stock solution of this compound and the positive control (Tacrine) in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well microplate, add 25 µL of the test compound solution (this compound or Tacrine) at various concentrations.

-

Add 50 µL of Tris-HCl buffer (pH 8.0).

-

Add 25 µL of the AChE enzyme solution.

-

Mix and incubate the plate at room temperature for 15 minutes.

-

To initiate the reaction, add 125 µL of DTNB solution followed by 25 µL of the ATCI substrate solution.

-

The final concentrations in the reaction mixture are 100 µg/mL for the test compound and 1 µg/mL for the positive control.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings every 5 minutes for a total of 20 minutes.

-

-

Data Analysis:

-

The rate of reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The control contains the same concentration of the solvent used to dissolve the test compound.

-

Visualizations

Experimental Workflow: Acetylcholinesterase Inhibition Assay

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

Caption: Inhibition of acetylcholine hydrolysis by this compound.

Methodological & Application

Application Note: Synthesis of S-(-)-N-trans-Feruloyl Normetanephrine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of S-(-)-N-trans-Feruloyl normetanephrine (B1208972), a naturally occurring compound with potential biological activity.[1] The synthesis involves a multi-step process, including the resolution of racemic normetanephrine, protection of reactive functional groups, amide coupling, and subsequent deprotection.

Overview of Synthetic Strategy

The synthesis of S-(-)-N-trans-Feruloyl normetanephrine is not widely documented in the literature, as it is often isolated from natural sources.[1] This protocol outlines a plausible and robust synthetic route starting from commercially available materials. The key steps include:

-

Resolution of Racemic Normetanephrine: Separation of the desired S-(-)-enantiomer from a racemic mixture.

-

Protection of Functional Groups: Protection of the phenolic and benzylic hydroxyl groups of S-(-)-normetanephrine and the phenolic hydroxyl group of trans-ferulic acid to prevent side reactions.

-

Amide Coupling: Formation of the amide bond between the protected ferulic acid and S-(-)-normetanephrine.

-

Deprotection: Removal of the protecting groups to yield the final product.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on typical literature values for similar transformations.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Resolution of (±)-Normetanephrine | Chiral acid (e.g., L-tartaric acid) | 35-45% (for the desired enantiomer) |

| 2a | Protection of S-(-)-Normetanephrine | TBDMSCl, Imidazole (B134444) | 85-95% |

| 2b | Protection of trans-Ferulic Acid | TBDMSCl, Imidazole | 90-98% |

| 3 | Amide Coupling | HATU, DIPEA | 70-90% |

| 4 | Deprotection | TBAF | 80-95% |

Experimental Protocols

Materials and Methods

-

All reagents should be of analytical grade and used as received unless otherwise noted.

-

Anhydrous solvents should be used for reactions sensitive to moisture.

-

Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

-

Column chromatography should be performed using silica gel (230-400 mesh).

-

NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

-

Mass spectrometry data can be obtained using ESI-MS.

Step 1: Resolution of Racemic (±)-Normetanephrine

This protocol describes the resolution of racemic normetanephrine via diastereomeric salt formation with a chiral resolving agent, such as L-tartaric acid.[2][3][4]

Procedure:

-

Dissolve racemic (±)-normetanephrine (1.0 eq) in a minimal amount of hot methanol (B129727).

-

In a separate flask, dissolve L-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

-

Slowly add the L-tartaric acid solution to the normetanephrine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum. This will predominantly be the salt of one of the normetanephrine enantiomers.

-

To isolate the free base, dissolve the crystalline salt in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the aqueous solution with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched normetanephrine.

-

The enantiomeric excess (ee) can be determined by chiral HPLC analysis. The mother liquor can be processed to recover the other enantiomer.

Step 2: Protection of Functional Groups

a) Protection of S-(-)-Normetanephrine

The phenolic and benzylic hydroxyl groups of S-(-)-normetanephrine are protected as tert-butyldimethylsilyl (TBDMS) ethers.

Procedure:

-

Dissolve S-(-)-normetanephrine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the protected S-(-)-normetanephrine.

b) Protection of trans-Ferulic Acid

The phenolic hydroxyl group of trans-ferulic acid is protected as a TBDMS ether.

Procedure:

-

Dissolve trans-ferulic acid (1.0 eq) in anhydrous DMF.

-

Add imidazole (1.2 eq) and stir until dissolved.

-

Cool the mixture to 0 °C and slowly add TBDMSCl (1.1 eq).

-

Stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The protected ferulic acid is often pure enough to be used in the next step without further purification.

Step 3: Amide Coupling

The protected ferulic acid is coupled with the protected S-(-)-normetanephrine using HATU as the coupling agent.[5]

Procedure:

-

Dissolve the protected trans-ferulic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the protected S-(-)-normetanephrine (1.0 eq) dissolved in a small amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the fully protected this compound.

Step 4: Deprotection

The TBDMS protecting groups are removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

Procedure:

-

Dissolve the protected product from Step 3 in anhydrous tetrahydrofuran (B95107) (THF).

-

Add a 1 M solution of TBAF in THF (3.5 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound.

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Pathway

Caption: Detailed reaction pathway for the synthesis of the target compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure. The expected spectra would be similar to that of related compounds like N-trans-feruloyltyramine, showing characteristic signals for the feruloyl and normetanephrine moieties.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.

-

Melting Point and Optical Rotation: To compare with any available literature data for the natural product.

This detailed protocol provides a comprehensive guide for the synthesis of this compound, enabling further research into its biological properties and potential therapeutic applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of S-(-)-N-trans-Feruloyl normetanephrine

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring compound that has been isolated from plants such as Bassia indica Wight.[1] It is recognized for its potential biological activities, including weak anti-acetylcholinesterase activity.[1] As a conjugate of ferulic acid and normetanephrine, its chemical structure presents a unique analytical challenge. Ferulic acid is a widespread hydroxycinnamic acid in the plant kingdom, known for its antioxidant properties, while normetanephrine is a metabolite of the neurotransmitter norepinephrine.[2]

The accurate quantification of S-(-)-N-trans-Feruloyl normetanephrine is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of individual phenolic compounds and catecholamine metabolites due to its high resolution, sensitivity, and reproducibility.[2][3]

This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD). The methodology is adapted from established protocols for related phenolic compounds and catecholamine metabolites.[4][5][6][7][8]

Experimental Protocol

This protocol outlines a validated method for the separation and quantification of this compound.

1. Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) is recommended for the analysis of phenolic compounds.[4][9]

-

Mobile Phase:

-

Solvent A: 0.1% Acetic Acid in Milli-Q Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A gradient elution is employed for optimal separation.

Time (min) % Solvent A % Solvent B 0.0 95 5 5.0 80 20 15.0 50 50 20.0 20 80 22.0 95 5 | 25.0 | 95 | 5 |

-

Flow Rate: 0.8 mL/min.[10]

-

Column Temperature: 30 °C.[4]

-

Injection Volume: 10 µL.[4]

-

Detection: DAD detection monitoring at 320 nm for quantification (characteristic absorbance of the feruloyl moiety) and 280 nm as a secondary wavelength.[9]

2. Preparation of Standards and Samples

-

Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (95:5 Solvent A:B mixture) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

-

Sample Preparation:

-

For plant extracts or biological samples, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.

-

The final extract should be dissolved in the mobile phase.

-

Prior to injection, all samples and standard solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[9]

-

3. Method Validation Parameters The analytical method should be validated according to standard guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][5]

Data Presentation

The quantitative performance of the HPLC method is summarized in the table below. These values are representative of a validated method for similar phenolic compounds.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.03 µg/mL[5] |

| Precision (Intra-day RSD%) | < 2% |

| Precision (Inter-day RSD%) | < 5% |

| Accuracy (Recovery %) | 98 - 102% |

Visualization

The following diagrams illustrate the logical workflow of the analytical process and a conceptual representation of the compound's known biological interaction.

Caption: HPLC analytical workflow for this compound.

Caption: Inhibition of Acetylcholinesterase by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical characterization of a novel feruloyl esterase from Burkholderia pyrrocinia B1213 and its application for hydrolyzing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Testing the Bioactivity of S-(-)-N-trans-Feruloyl normetanephrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring compound that has been identified to possess weak anti-acetylcholinesterase activity.[1] Its structural similarity to other bioactive molecules, such as N-trans-feruloyltyramine, suggests that it may exhibit a range of other pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[2][3] N-trans-feruloyltyramine has demonstrated protective effects against β-amyloid peptide-induced neurotoxicity, attributable to its antioxidant properties.[2] Furthermore, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages, indicating anti-inflammatory potential.[3] This document provides a comprehensive set of protocols to systematically evaluate the bioactivity of S-(-)-N-trans-Feruloyl normetanephrine, focusing on its potential anti-inflammatory, antioxidant, and neuroprotective effects.

Anti-Inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The following protocols are designed to assess the anti-inflammatory properties of this compound using an in vitro model of lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay determines the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in murine macrophage-like RAW 264.7 cells stimulated with LPS.[4][5]

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the vehicle control group.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Nitrite (B80452) Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

Data Presentation:

| Concentration (µM) | Absorbance (540 nm) | Nitrite Concentration (µM) | % Inhibition |

| Vehicle Control | |||

| LPS (1 µg/mL) | 0 | ||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| Positive Control (e.g., L-NAME) |

Measurement of Pro-inflammatory Cytokine Levels

This protocol measures the effect of the test compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

-

Follow steps 1-5 from the Nitric Oxide Inhibition protocol.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

-

Data Analysis: Determine the concentration of each cytokine from the standard curve and calculate the percentage of inhibition.

Data Presentation:

| Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition (TNF-α) | IL-6 Concentration (pg/mL) | % Inhibition (IL-6) |

| Vehicle Control | ||||

| LPS (1 µg/mL) | 0 | 0 | ||

| 1 | ||||

| 5 | ||||

| 10 | ||||

| 25 | ||||

| 50 | ||||

| Positive Control (e.g., Dexamethasone) |

Signaling Pathway Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for S-(-)-N-trans-Feruloyl normetanephrine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a natural product isolated from Bassia indica Wight, which has shown weak anti-acetylcholinesterase activity.[1] While direct research on this compound is limited, its structural similarity to other well-studied molecules, such as N-trans-feruloyltyramine, suggests potential neuroprotective and anti-inflammatory properties. The feruloyl moiety is known for its antioxidant capabilities, and the normetanephrine component suggests a possible interaction with adrenergic signaling pathways.

These application notes provide a comprehensive experimental framework to investigate the therapeutic potential of S-(-)-N-trans-Feruloyl normetanephrine, focusing on its neuroprotective and anti-inflammatory effects. The protocols detailed below range from initial in vitro characterization to in vivo validation in relevant disease models.

Experimental Workflow

The proposed research plan follows a logical progression from in vitro screening to in vivo efficacy studies. This multi-tiered approach allows for a thorough characterization of the compound's biological activities and mechanism of action.

In Vitro Experimental Protocols

Compound Preparation and Initial Cytotoxicity Assessment

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent in vitro assays.

Protocol:

-

Solubility and Stability Testing:

-

Determine the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol) and culture media.

-

Assess the stability of the compound in solution over time at various temperatures (4°C, -20°C, -80°C) using techniques like HPLC.

-

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells and RAW 264.7 murine macrophages in their respective recommended media.

-

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates at an appropriate density.

-

Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

| Concentration (µM) | SH-SY5Y Cell Viability (%) | RAW 264.7 Cell Viability (%) |

| Vehicle Control | 100 ± 5.1 | 100 ± 4.8 |

| 0.1 | 98.7 ± 4.5 | 99.2 ± 5.3 |

| 1 | 97.2 ± 5.8 | 98.1 ± 4.9 |

| 10 | 95.5 ± 4.9 | 96.5 ± 5.1 |

| 25 | 92.1 ± 6.2 | 93.4 ± 4.7 |

| 50 | 88.9 ± 5.4 | 90.2 ± 5.5 |

| 100 | 85.3 ± 6.8 | 87.6 ± 6.1 |

| Table 1: Hypothetical cytotoxicity data for this compound. |

Neuroprotective Activity Assays

Objective: To evaluate the ability of this compound to protect neuronal cells from β-amyloid-induced toxicity.

Protocol:

-

β-Amyloid (Aβ₁₋₄₂) Induced Neurotoxicity Model:

-

Culture SH-SY5Y cells and pre-treat with non-toxic concentrations of this compound for 2 hours.

-

Induce neurotoxicity by adding aggregated Aβ₁₋₄₂ (e.g., 10 µM) to the cell culture for 24 hours.[2]

-

-

Assessment of Neuroprotection:

-

Cell Viability (MTT Assay): Perform the MTT assay as described above to quantify cell survival.

-

Lactate Dehydrogenase (LDH) Release Assay: Measure LDH release into the culture medium as an indicator of cell death.

-

Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels.

-

| Treatment Group | Cell Viability (%) | LDH Release (% of Control) | Intracellular ROS (% of Control) |

| Control | 100 ± 6.2 | 100 ± 8.1 | 100 ± 9.5 |

| Aβ₁₋₄₂ (10 µM) | 55.4 ± 7.1 | 210 ± 15.3 | 250 ± 20.1 |

| Aβ₁₋₄₂ + Cmpd (1 µM) | 65.8 ± 6.5 | 180 ± 12.7 | 215 ± 18.3 |

| Aβ₁₋₄₂ + Cmpd (10 µM) | 78.2 ± 5.9 | 145 ± 10.2 | 170 ± 15.6 |

| Aβ₁₋₄₂ + Cmpd (25 µM) | 89.6 ± 6.3 | 115 ± 9.8 | 125 ± 11.9 |

| Table 2: Hypothetical neuroprotective effects of this compound (Cmpd) against Aβ₁₋₄₂-induced toxicity. |

Anti-inflammatory Activity Assays

Objective: To determine the anti-inflammatory potential of this compound in a macrophage-based model.

Protocol:

-

LPS-Induced Inflammation Model:

-

Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of the compound for 1 hour.

-

Stimulate inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3]

-

-

Assessment of Anti-inflammatory Effects:

-

Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production.[4]

-

Pro-inflammatory Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.

-

| Treatment Group | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Control | 2.1 ± 0.5 | 50 ± 10 | 35 ± 8 |

| LPS (1 µg/mL) | 45.3 ± 4.2 | 850 ± 75 | 620 ± 55 |

| LPS + Cmpd (1 µM) | 38.7 ± 3.8 | 720 ± 68 | 540 ± 49 |

| LPS + Cmpd (10 µM) | 25.1 ± 2.9 | 510 ± 45 | 380 ± 35 |

| LPS + Cmpd (25 µM) | 15.8 ± 2.1 | 320 ± 31 | 210 ± 22 |

| Table 3: Hypothetical anti-inflammatory effects of this compound (Cmpd) in LPS-stimulated macrophages. |

Mechanism of Action Studies: Signaling Pathways

Objective: To investigate the molecular mechanisms underlying the observed neuroprotective and anti-inflammatory effects.

Protocol:

-

Western Blot Analysis:

-

Treat SH-SY5Y cells with Aβ₁₋₄₂ and/or the compound. Lyse the cells and perform Western blotting to analyze the phosphorylation status of JNK.[1][5]

-

Treat RAW 264.7 cells with LPS and/or the compound. Prepare nuclear and cytoplasmic extracts and perform Western blotting for NF-κB (p65) to assess its translocation to the nucleus.[6]

-

-

Adrenergic Receptor Binding Assay:

-

Perform competitive binding assays using cell lines overexpressing different adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂) and radiolabeled ligands to determine if the compound interacts with these receptors.

-

In Vivo Experimental Protocols

Neuroprotective Effects in a Scopolamine-Induced Amnesia Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of Alzheimer's disease.

Protocol:

-

Animal Model:

-

Behavioral Assessments:

-

Morris Water Maze: To assess spatial learning and memory.

-

Passive Avoidance Test: To evaluate long-term memory.

-

-

Biochemical and Histological Analysis:

-

After behavioral testing, sacrifice the animals and collect brain tissue.

-

Measure acetylcholinesterase activity, antioxidant enzyme levels, and inflammatory markers in brain homogenates.

-

Perform histological analysis of the hippocampus to assess neuronal damage.

-

| Treatment Group | Escape Latency (s) in MWM | Step-through Latency (s) in PAT | AChE Activity (U/mg protein) |

| Vehicle Control | 20 ± 5 | 280 ± 30 | 1.5 ± 0.2 |

| Scopolamine | 65 ± 10 | 45 ± 8 | 3.2 ± 0.4 |

| Scopolamine + Cmpd (10 mg/kg) | 45 ± 8 | 150 ± 20 | 2.5 ± 0.3 |

| Scopolamine + Cmpd (25 mg/kg) | 30 ± 6 | 220 ± 25 | 1.8 ± 0.2 |

| Table 4: Hypothetical in vivo neuroprotective effects of this compound (Cmpd). |

Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Protocol:

-

Animal Model:

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema compared to the control group.

-

-

Biochemical Analysis:

-

At the end of the experiment, collect paw tissue to measure levels of pro-inflammatory mediators like TNF-α, IL-1β, and myeloperoxidase (MPO) activity.

-

| Treatment Group | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h | MPO Activity (U/g tissue) |

| Vehicle Control | 0.85 ± 0.10 | - | 5.5 ± 0.8 |

| Carrageenan | 1.50 ± 0.15 | 0 | 12.3 ± 1.5 |

| Carrageenan + Cmpd (10 mg/kg) | 1.15 ± 0.12 | 23.3 | 9.8 ± 1.1 |

| Carrageenan + Cmpd (25 mg/kg) | 0.95 ± 0.10 | 36.7 | 7.2 ± 0.9 |

| Table 5: Hypothetical in vivo anti-inflammatory effects of this compound (Cmpd). |

Conclusion

This document provides a detailed roadmap for the preclinical evaluation of this compound. The proposed experiments will systematically investigate its potential as a neuroprotective and anti-inflammatory agent, elucidate its mechanism of action, and provide the necessary data to support further drug development efforts. The structured approach, from in vitro screening to in vivo validation, ensures a comprehensive understanding of the compound's therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 7. criver.com [criver.com]

- 8. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. inotiv.com [inotiv.com]

Application Notes and Protocols for Drug Discovery Assays Targeting Pathways Associated with Elevated Normetanephrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is not extensively documented in current scientific literature for drug discovery assays, the core molecule, normetanephrine, is a critical biomarker in the diagnosis and research of pheochromocytomas and paragangliomas (PPGLs).[1][2][3] These neuroendocrine tumors are characterized by the excessive production of catecholamines, leading to elevated levels of their metabolites, including normetanephrine.[3][4] This document provides detailed application notes and protocols for drug discovery assays focused on the key signaling pathways implicated in PPGLs, where normetanephrine serves as a key diagnostic and potentially a therapeutic biomarker.

The primary molecular pathogenesis of PPGLs involves two main clusters of gene mutations:

-

Cluster 1: Associated with pseudohypoxia and aberrant VEGF signaling.[5]

-

Cluster 2: Associated with abnormal activation of kinase signaling pathways such as PI3K/AKT, RAS/RAF/ERK, and mTORC1/p70S6K.[5]

The following sections will detail experimental protocols and data relevant to targeting these pathways in a drug discovery context.

Data Presentation: Biochemical Test Performance for PPGL Diagnosis

The measurement of plasma and urinary metanephrines, including normetanephrine, is the cornerstone of PPGL diagnosis. The sensitivity and specificity of these tests underscore the importance of this biomarker and provide a reference for the performance of related in vitro assays.

| Test | Sensitivity (%) | Specificity (%) | Reference(s) |

| Plasma Free Metanephrines | 99 | 89 | [1] |

| Urinary Fractionated Metanephrines | 97 | 69 | [1] |

| Plasma Catecholamines | 84 | 81 | [1] |

| Urinary Catecholamines | 86 | 88 | [1] |

| Urinary Vanillylmandelic Acid (VMA) | 64 | 95 | [1] |

Note: The performance of these tests can be influenced by pre-analytical factors, including patient posture (supine vs. seated) and medications.[6][7] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for its high accuracy.[8]

Signaling Pathways in Pheochromocytoma and Paraganglioma

Understanding the underlying signaling pathways in PPGLs is crucial for identifying and validating novel therapeutic targets. The two major signaling clusters are depicted below.

Cluster 1: Pseudohypoxia Signaling Pathway

Mutations in genes such as VHL and SDHx lead to the stabilization of Hypoxia-Inducible Factor (HIF-α) under normal oxygen conditions (pseudohypoxia). This drives the expression of genes involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor (VEGF).

Caption: Pseudohypoxia signaling pathway in PPGLs.

Cluster 2: Kinase Signaling Pathways

Mutations in genes like RET, NF1, and TMEM127 lead to the constitutive activation of kinase signaling cascades, including the PI3K/Akt/mTOR and RAS/RAF/ERK pathways, which promote cell survival and proliferation.

Caption: Aberrant kinase signaling pathways in PPGLs.

Experimental Protocols

The following protocols are designed for screening and characterizing compounds that may inhibit key pathways in PPGLs. The rat pheochromocytoma cell line, PC12, is a commonly used model for these studies.[9][10] The human pheochromocytoma cell line, hPheo1, is also an option.[10]

General Drug Screening Workflow

The overall process for screening potential therapeutic compounds against PPGLs involves a multi-step approach from initial high-throughput screening to more detailed mechanistic studies.

Caption: General workflow for PPGL drug discovery screening.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of test compounds on PPGL cells.

Materials:

-

PC12 or hPheo1 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Western Blot for Pathway Inhibition Analysis

This protocol is used to determine if a test compound inhibits specific signaling pathways (e.g., PI3K/Akt/mTOR) by measuring the phosphorylation status of key proteins.

Materials:

-

PC12 cells cultured in 6-well plates

-

Test compound and vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture PC12 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the test compound at a predetermined concentration (e.g., IC50 value from the viability assay) for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the results from treated cells to the vehicle control.

Conclusion

Drug discovery efforts for pheochromocytomas and paragangliomas are increasingly focused on targeting the specific molecular pathways that drive their growth. While a direct role for S-(-)-N-trans-Feruloyl normetanephrine in these assays is not yet established, the foundational role of normetanephrine as a biomarker for these tumors highlights the importance of research in this area. The protocols and data presented here provide a framework for researchers to screen and characterize novel therapeutic agents targeting the pseudohypoxia and aberrant kinase signaling pathways that are central to PPGL pathogenesis.

References

- 1. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pheochromocytoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Signaling pathways in pheochromocytomas and paragangliomas: prospects for future therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Pheochromocytoma - Paraganglioma | Choose the Right Test [arupconsult.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of S-(-)-N-trans-Feruloyl Normetanephrine Isomers

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the chromatographic separation of S-(-)-N-trans-Feruloyl normetanephrine (B1208972) isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the HPLC separation of S-(-)-N-trans-Feruloyl normetanephrine isomers particularly challenging?

The separation is complex due to the molecule's inherent structural properties. Challenges arise from:

-

Phenolic Nature : The feruloyl group is a phenolic acid. Phenolic compounds are known to exhibit peak tailing due to interactions with residual silanol (B1196071) groups on standard silica-based HPLC columns.[1][2]

-

Multiple Chiral Centers : The normetanephrine moiety contains chiral centers. This gives rise to diastereomers, which can have very similar physicochemical properties, making them difficult to resolve.[3]

-

Geometric Isomerism : The "trans" designation refers to the arrangement around a double bond in the feruloyl group. The potential for on-column or in-solution conversion to the "cis" isomer can lead to extra peaks or peak broadening.

Q2: What is a recommended starting point for developing an HPLC method for these isomers?

A reversed-phase HPLC (RP-HPLC) method using a C18 column is a robust and common starting point for separating phenolic compounds and diastereomers.[4] Diastereomers, unlike enantiomers, have different physical properties and typically do not require a chiral stationary phase for separation.[3][5] A gradient elution using a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is generally effective.[4] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for improving peak shape.[4]

Q3: My chromatogram shows significant peak tailing. What are the common causes and solutions?

Peak tailing is a frequent issue when analyzing phenolic compounds.[1][2] The primary cause is often secondary interactions between the analyte's polar hydroxyl groups and acidic residual silanol groups on the silica (B1680970) surface of the column.[2]

Solutions to Mitigate Peak Tailing:

-

Lower Mobile Phase pH : Reducing the mobile phase pH to between 2.5 and 3.5 with an acidifier like formic or trifluoroacetic acid suppresses the ionization of both the phenolic hydroxyl groups and the surface silanols, minimizing unwanted interactions and improving peak symmetry.[1]

-

Use an End-Capped Column : Modern columns are often "end-capped," a process that chemically deactivates most residual silanol groups.[1][2] Using a high-quality, base-deactivated column is highly recommended.

-

Optimize Column Temperature : Increasing the column temperature can sometimes improve peak shape and efficiency. However, stability of the analyte at higher temperatures should be considered.[6]

-

Consider Alternative Stationary Phases : If tailing persists on a C18 column, a phenyl-hexyl stationary phase may offer different selectivity for aromatic compounds and reduce tailing.[1]

Q4: Resolution between my isomers is poor. How can I improve it?

Improving the resolution of closely eluting diastereomers requires systematic optimization of several parameters.[7][8]

Strategies for Enhancing Resolution:

-

Mobile Phase Composition :

-

Solvent Choice : Switching the organic solvent from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the isomers.[4]

-

Gradient Optimization : Adjusting the gradient slope is critical. A shallower gradient around the elution time of the isomers increases the separation window, often improving resolution.[4][8]

-

-

Column Selection : While a C18 is a good starting point, other stationary phases can provide the necessary selectivity. A pentafluorophenyl (PFP) phase, for instance, can offer unique interactions and successfully separate many isomers.[9]

-

Temperature Control : Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) using a column oven can enhance separation efficiency.[7]

-

Flow Rate : Reducing the flow rate can sometimes improve resolution, although this will increase the analysis time.[7]

Q5: Do I need to use a chiral stationary phase (CSP) for this analysis?

The necessity of a chiral column depends entirely on the analytical goal.

-

For Separating Diastereomers : No. The target molecule, this compound, may have other diastereomers if additional chiral centers exist or are formed. Diastereomers can be separated on standard achiral columns (e.g., C18, Phenyl, PFP).[3][9]

-

For Separating Enantiomers : Yes. If your sample contains both the S-(-) and the R-(+) enantiomers and you need to separate them, a chiral stationary phase is required.[5][10][11] Enantiomers have identical physical properties in an achiral environment and will co-elute on a standard column.[12]

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis.

Table 1: Common HPLC Troubleshooting Scenarios

| Symptom | Possible Cause(s) | Recommended Solution(s) |

|---|---|---|

| Peak Tailing | 1. Secondary silanol interactions.[2] 2. Column overload. 3. Extra-column volume.[1] | 1. Add 0.1% formic acid to the mobile phase; use an end-capped column.[4] 2. Reduce sample concentration or injection volume.[4] 3. Use shorter, narrower internal diameter tubing between the column and detector.[4] |

| Poor Resolution | 1. Mobile phase is not optimal. 2. Inappropriate column stationary phase. 3. Column temperature is too low.[13] | 1. Adjust gradient slope or switch organic solvent (e.g., acetonitrile to methanol).[4] 2. Try a column with different selectivity (e.g., Phenyl-Hexyl or PFP).[1] 3. Use a column oven to increase and control the temperature (e.g., 30-40°C). |

| Variable Retention Times | 1. Inconsistent mobile phase preparation.[14] 2. Insufficient column equilibration time.[13] 3. Leaks in the system. 4. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily; ensure accurate composition and proper degassing.[4] 2. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. 3. Check all fittings for leaks, especially between the pump and injector. 4. Use a thermostatted column compartment.[4] |

| High Backpressure | 1. Blocked column inlet frit. 2. Sample precipitation in the mobile phase. 3. Contaminated guard column. | 1. Reverse-flush the column (disconnect from detector first); if unsuccessful, replace the frit or column.[15] 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[15] 3. Replace the guard column.[14] |

| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents; flush the system with a strong solvent.[16] 2. Implement a robust needle wash protocol and inject a blank run to confirm.[15] |

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method Development

This protocol provides a starting point for separating this compound diastereomers. Optimization will be required.

1. HPLC System and Column:

-

System : Standard HPLC or UHPLC system with a binary pump, autosampler, thermostatted column compartment, and UV or PDA detector.

-

Column : High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Guard Column : A compatible guard column is recommended to protect the analytical column.[14]

2. Mobile Phase Preparation:

-

Mobile Phase A : 0.1% (v/v) Formic Acid in HPLC-grade Water.

-

Mobile Phase B : 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

-

Preparation : Filter and degas both mobile phases prior to use.[4]

3. Chromatographic Conditions:

Table 2: Recommended Starting HPLC Parameters

| Parameter | Recommended Value | Notes |

|---|---|---|

| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and desired backpressure. |

| Column Temp. | 35°C | A stable temperature is crucial for reproducible retention times.[4] |

| Injection Vol. | 5 µL | Minimize to prevent column overload.[4] |

| Detection | UV at 280 nm and 320 nm | Phenolic compounds typically absorb at these wavelengths. |

| Gradient | 0-2 min: 10% B 2-15 min: 10% to 50% B 15-16 min: 50% to 95% B 16-18 min: Hold at 95% B 18-18.1 min: 95% to 10% B 18.1-22 min: Hold at 10% B | This is a starting gradient. A shallower slope may be needed for better resolution. |

4. Sample Preparation:

-

Solvent : Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile or the initial mobile phase itself).

-

Concentration : Prepare an initial concentration of approximately 0.5 mg/mL. Dilute as necessary to avoid detector saturation and peak fronting.

-

Filtration : Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

General Workflow for HPLC Isomer Analysis

Caption: Standard workflow from sample preparation to data analysis for HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 9. Separation of diastereomers - Chromatography Forum [chromforum.org]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. HPLC Troubleshooting Guide [scioninstruments.com]

- 14. lcms.cz [lcms.cz]

- 15. ijsdr.org [ijsdr.org]

- 16. mastelf.com [mastelf.com]

troubleshooting S-(-)-N-trans-Feruloyl normetanephrine bioassay variability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in bioassays involving S-(-)-N-trans-Feruloyl normetanephrine (B1208972).

Frequently Asked Questions (FAQs)

Q1: What is S-(-)-N-trans-Feruloyl normetanephrine and what is its expected biological activity?

This compound is a derivative of ferulic acid and normetanephrine. Ferulic acid and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] Normetanephrine is a metabolite of norepinephrine (B1679862) and is associated with the adrenergic system, which involves G-protein coupled receptors (GPCRs).[6][7] Therefore, bioassays involving this compound may be designed to investigate its effects on signaling pathways related to these activities, with a potential focus on GPCR modulation.

Q2: What are the common sources of variability in cell-based assays?

Variability in cell-based assays can arise from several factors, including:

-

Cell Health and Culture Conditions: Cell passage number, confluence, and overall health can significantly impact results.[8]

-

Reagent Preparation and Storage: Incorrect concentrations, improper storage, and freeze-thaw cycles of reagents can lead to inconsistent results.

-

Assay Protocol Execution: Variations in incubation times, pipetting techniques, and washing steps can introduce errors.[9]

-

Instrumentation: Improperly calibrated or maintained equipment, such as plate readers, can be a source of variability.[10]

-

Plate Effects: Edge effects and uneven temperature distribution across the microplate can lead to inconsistent readings.

Q3: How should I handle and store this compound?

Troubleshooting Guides

Issue 1: High Background Signal or Low Signal-to-Noise Ratio

High background can mask the specific signal from the compound of interest, leading to unreliable data.

Possible Causes & Solutions:

| Cause | Solution |

| Autofluorescence of Compound or Media Components | Run a control plate with the compound in cell-free media to determine its intrinsic fluorescence. If the compound is fluorescent, consider using a different detection method (e.g., luminescence-based assay). Media components like phenol (B47542) red and some sera can also be autofluorescent; switch to phenol red-free media or a serum-free formulation for the assay.[10] |

| Insufficient Washing | Increase the number and vigor of wash steps to remove unbound compound and detection reagents. Ensure that the wash buffer is at the correct temperature and pH. |

| Contamination (Bacterial or Mycoplasma) | Regularly test cell cultures for mycoplasma contamination.[9] Discard any contaminated cultures and decontaminate incubators and hoods. |

| Non-specific Binding of Antibodies (for Immunoassays) | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the duration of the blocking step.[8] Consider using a different blocking agent. |

Issue 2: Poor Reproducibility Between Replicate Wells or Experiments

Possible Causes & Solutions:

| Cause | Solution |

| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling. Use a multichannel pipette for seeding and ensure it is calibrated correctly. |